molecular formula C10H6N2O B1321228 3-formyl-1H-indole-7-carbonitrile CAS No. 467451-63-4

3-formyl-1H-indole-7-carbonitrile

Cat. No.: B1321228
CAS No.: 467451-63-4
M. Wt: 170.17 g/mol
InChI Key: WFXZKENGRJYLOG-UHFFFAOYSA-N
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Description

3-formyl-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Biological Activity : A study by Al-Obaidy, Ibraheem, and Mesher (2020) focuses on synthesizing and characterizing new ligands, including derivatives of 3-formyl-1H-indole-7-carbonitrile. The research explores their potential antimicrobial activity against various bacteria and fungi.

  • Polysubstituted Indole-2-Carbonitriles Synthesis : Hrizi, Cailler, Romdhani-Younes, Carcenac, and Thibonnet (2021) Hrizi et al. (2021) describe a method for preparing polysubstituted indole-2-carbonitriles. Their approach involves cross-coupling reactions, indicating a potential application in chemical synthesis.

  • Synthesis of Cyanocarbonation/Hydrogenation Derivatives : Kolis, Clayton, Grutsch, and Faul (2003) Kolis et al. (2003) detail a process for synthesizing 7-cyano and 7-acetamido indoles through cyanocarbonation/hydrogenation of 7-formyl indole, highlighting its utility in producing aryl acetonitriles.

  • Synthesis of Fluorescent Dyes : Shenoy and Seshadri (1989) Shenoy & Seshadri (1989) conducted research on synthesizing fluorescent disperse dyes using derivatives of 3-formylindole, emphasizing its application in the dye industry.

  • Pharmaceutical Research and SARS CoV-2 Study : Venkateshan, Muthu, Suresh, and Ranjith Kumar (2020) Venkateshan et al. (2020) explored the synthesis and molecular docking analysis of azafluorene derivatives, including 2-(1H-indol-3-yl)-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile, for inhibiting SARS CoV-2 RdRp.

  • Cytotoxic Evaluation in Cancer Research : Radwan, Alminderej, and Awad (2020) Radwan, Alminderej, & Awad (2020) synthesized novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, showing potent anticancer activities in various human cancer cell lines.

  • Copper-Catalyzed Formylation : Chen, Liu, Liu, Liu, and Cheng (2012) Chen et al. (2012) developed a copper-catalyzed formylation reaction, leading to 3-formylindoles, which is significant in chemical synthesis.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Future Directions

Indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, have attracted increasing attention in recent years due to their biological activity. They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body . Future research may focus on exploring these properties further and developing novel methods of synthesis .

Biochemical Analysis

Biochemical Properties

3-formyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammation and immune response, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, altering their conformation and activity. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, leading to the disruption of cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound has been reported to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can impact its biological activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-formyl-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXZKENGRJYLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610497
Record name 3-Formyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467451-63-4
Record name 3-Formyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.539 mL) in dry dichloromethane (30 mL) was added dropwise to a solution of oxalyl chloride (0.610 mL) in dry dichloromethane (30 mL) at 0° C. The resulting solution was stirred at 0° C. for 15 min. A solution of 1H-indole-7-carbonitrile (D2) (0.90 g) in dry dichloromethane (5 mL) was added to the reaction mixture. The reaction mixture was warmed to RT and stirred for 30 min. The solvent was evaporated. THF (20 mL) was added, followed by addition of aqueous NaOH (0.5 M, 50 mL). The biphasic mixture was allowed to stand for 10 min. EtOAc (100 mL) and water (70 mL) was added. The organic fraction was separated and was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 3-formyl-1H-indole-7-carbonitrile (D3) as a light cream solid (0.75 g, 70%). δH (DMSO-d6, 400 MHz): 7.42 (1H, t), 7.79 (1H, dd), 8.43 (1H, dd), 8.48 (1H, s), 10.00 (1H, s), 13.02 (1H, br s). MS (ES): C10H6N2O requires 170; found 171.2 (M+H+).
Name
Quantity
0.539 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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